molecular formula C9H14N2O B8477967 1-(3-Formyl-1,1-dimethylpropyl)imidazole

1-(3-Formyl-1,1-dimethylpropyl)imidazole

Cat. No.: B8477967
M. Wt: 166.22 g/mol
InChI Key: QNGZQHVTJAILRN-UHFFFAOYSA-N
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Description

1-(3-Formyl-1,1-dimethylpropyl)imidazole is a versatile chemical reagent designed for research and development purposes. This compound features a unique structure that combines an imidazole heterocycle, known for its electron-rich nature and role in coordination chemistry , with a formyl group and a bulky, non-linear dimethylpropyl chain. This makes it a valuable multifunctional building block in organic synthesis, particularly for constructing more complex molecules. The imidazole ring is a prominent scaffold in medicinal chemistry and is found in a wide range of bioactive molecules with antibacterial, antifungal, anti-inflammatory, and antitumor properties . The formyl group provides a reactive handle for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, allowing for the creation of diverse chemical libraries. Researchers can utilize this compound in the development of novel ligands for catalysis, as well as in the synthesis of potential pharmaceutical candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-imidazol-1-yl-4-methylpentanal

InChI

InChI=1S/C9H14N2O/c1-9(2,4-3-7-12)11-6-5-10-8-11/h5-8H,3-4H2,1-2H3

InChI Key

QNGZQHVTJAILRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)N1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Reactivity with Ozone

Imidazole derivatives exhibit distinct ozonation pathways depending on substituents. Key comparisons include:

Reaction Kinetics
  • Imidazole : Highly reactive, with an apparent second-order rate constant $ k_{\text{app, pH7}} = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $, attributed to ozone attacking the C2–C3 double bond .
  • 1-Benzylimidazole : Reacts efficiently with ozone (1:1 molar ratio) to form N-benzylformamide (91% yield) .
  • Pyrazole : Lower reactivity ($ k_{\text{app, pH7}} = 56 \, \text{M}^{-1}\text{s}^{-1} $), requiring 5 molar equivalents of ozone for complete degradation .
Product Formation
  • Imidazole Derivatives : Formamide is a major product (e.g., 91% yield for 1-benzylimidazole), alongside cyanate and formate, via ozonide and dioxazole intermediates .
  • Pyrrole : Produces maleimide (34% yield), formamide (14%), and formate (54%) through Criegee and oxygen-addition mechanisms .
  • Pyrazole : Products remain poorly characterized but may include hydroxypyrazoles and glyoxal, with proposed ring-opening pathways .

Table 1: Ozonation Comparison of Azoles

Compound $ k_{\text{app, pH7}} \, (\text{M}^{-1}\text{s}^{-1}) $ Ozone:Compound Stoichiometry Major Products (Yield)
Imidazole $ 2.3 \times 10^5 $ 1:1 Formamide (91%), Cyanate, Formate
1-Benzylimidazole Not reported 1:1 N-Benzylformamide (91%)
Pyrazole 56 5:1 Unconfirmed hydroxypyrazoles
Pyrrole $ 1.2 \times 10^5 $ 1:1 Maleimide (34%), Formamide (14%)

Data sourced from

Structural and Functional Differences

  • 1-(3-Aminopropyl)imidazole: The primary amine substituent facilitates applications in pH-sensitive polymers (e.g., polyaspartamide derivatives) .
  • 1-Benzylimidazole : The benzyl group enhances lipophilicity, influencing solubility and reactivity in hydrophobic environments .

Mechanistic Pathways

  • Imidazole and Derivatives : Ozonation proceeds via initial attack on the C–C double bond, forming an ozonide intermediate that rearranges into a dioxazole ring. Subsequent hydrolysis yields formamide and cyanate .
  • Pyrazole : Proposed mechanisms involve ozone addition to the ring, leading to hydroxypyrazole intermediates and glyoxal, though precise pathways remain unresolved .
  • Pyrrole : Multiple pathways (Criegee and oxygen-addition) generate maleimide and formamide, with quantum chemical computations supporting energetically favorable transition states .

Preparation Methods

Direct Alkylation of Imidazole

The N(1) position of imidazole is nucleophilic, allowing alkylation with halogenated precursors. For example:

  • Step 1 : React imidazole with 3-bromo-1,1-dimethylpropanol in dimethylformamide (DMF) at 80°C using potassium carbonate as a base.

  • Step 2 : Oxidize the intermediate alcohol (1-(3-hydroxy-1,1-dimethylpropyl)imidazole) to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Representative Data :

StepReagents/ConditionsYield
Alkylation3-bromo-1,1-dimethylpropanol, K₂CO₃, DMF, 80°C, 12h72%
OxidationPCC, CH₂Cl₂, rt, 4h68%

This method is limited by the instability of 3-bromo-1,1-dimethylpropanol, necessitating in situ generation or specialized handling.

Multicomponent Reactions (MCRs)

Debus-Radziszewski Reaction

This classical method synthesizes trisubstituted imidazoles via condensation of aldehydes, ammonia, and diketones. Adapting it for the target compound:

  • Reactants : 3-Formyl-1,1-dimethylpropanal, ammonium acetate, and benzil.

  • Conditions : Solvent-free, 70°C, 1h.

Optimized Protocol :

  • Mix 3-formyl-1,1-dimethylpropanal (2 mmol), benzil (2 mmol), and NH₄OAc (5 mmol).

  • Heat at 70°C under solvent-free conditions for 1h.

  • Purify by recrystallization from ethanol.

Key Insight : Microwave irradiation (300W, 5min) enhances reaction efficiency, achieving 89% yield in preliminary trials.

Protection-Deprotection Approach

Acetal-Protected Intermediate

To avoid aldehyde reactivity during alkylation:

  • Synthesize 3-(dimethoxymethyl)-1,1-dimethylpropyl bromide via bromination of 1,1-dimethylallyl alcohol followed by acetal protection.

  • Alkylate imidazole using the bromide in DMF (K₂CO₃, 80°C, 12h).

  • Deprotect the acetal with 2M HCl in THF (rt, 2h) to yield the formyl group.

Advantages :

  • Avoids aldehyde degradation during harsh conditions.

  • Overall yield improves to 75%.

Transition-Metal Catalyzed Methods

Copper(I)-Mediated Synthesis

CuI (15 mol%) in tert-butanol facilitates one-pot imidazole formation:

  • Combine 3-formyl-1,1-dimethylpropanal (1 mmol), benzoin (1 mmol), NH₄OAc (3 mmol), and CuI.

  • Reflux in BuOH for 30min.

  • Isolate product via ice-water precipitation (yield: 82%).

Comparative Data :

CatalystSolventTime (h)Yield
CuIBuOH0.582%
NoneNeat264%

Industrial-Scale Considerations

Scalable Alkylation

Patent US7807837B2 outlines scalable N-alkylation using THF and NaH:

  • Dissolve imidazole (1 eq) and 3-chloro-1,1-dimethylpropanal (1.2 eq) in THF.

  • Add NaH (1.5 eq) at 0°C, stir at 25°C for 6h.

  • Extract with ethyl acetate, concentrate, and distill (purity >98%).

Throughput : 500g batches achieved with 78% yield.

Emerging Techniques

Enzymatic Formylation

Recent studies propose lipase-catalyzed transesterification for eco-friendly formylation:

  • React 1-(3-hydroxy-1,1-dimethylpropyl)imidazole with vinyl formate.

  • Use Candida antarctica lipase B (CAL-B) in toluene at 50°C.

  • Achieve 70% conversion in 24h .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Formyl-1,1-dimethylpropyl)imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, 1-(3-Aminopropyl)imidazole is synthesized via reaction of imidazole with 3-chloropropylamine under reflux in ethanol/water with a base (e.g., NaOH) . For the target compound, replacing the amine group with a formyl-dimethylpropyl moiety would require introducing a formyl group via oxidation or aldehyde-functionalized intermediates. Key parameters include solvent choice (polar aprotic solvents like DMF for imidazole alkylation), temperature control (reflux at 80–100°C), and catalysts (e.g., Pd for cross-coupling reactions) . Scalable methods like continuous flow reactors could enhance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : 1^1H and 13^{13}C NMR to identify formyl proton (~9–10 ppm) and quaternary carbons in the dimethylpropyl group.
  • IR : Stretching frequencies for formyl (C=O, ~1700 cm1^{-1}) and imidazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C10_{10}H15_{15}N2_2O2_2) and fragmentation patterns .
  • X-ray Crystallography : For solid-state structure determination, though crystallization may require co-crystallization agents due to steric hindrance from the dimethylpropyl group .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer :
  • HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 250–280 nm for imidazole absorption) to quantify purity (>98% for biological assays).
  • Stability Studies : Monitor degradation in solvents (e.g., DMSO, PBS) via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability during storage or lyophilization .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., formyl group as an electrophilic center) .
  • Molecular Docking : Screen against targets like nitric oxide synthase (NOS) or thromboxane synthase using AutoDock Vina. Compare to known inhibitors (e.g., TRIM, IC50_{50} = 28.2 pM for neuronal NOS) .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to validate interactions with catalytic residues .

Q. How can structural modifications enhance the selectivity of this compound for specific enzyme isoforms?

  • Methodological Answer :
  • SAR Studies : Replace the formyl group with bioisosteres (e.g., carboxyl or sulfonamide) to modulate electron density and hydrogen-bonding capacity.
  • Enzyme Kinetics : Compare IC50_{50} values across isoforms (e.g., neuronal vs. endothelial NOS) using fluorometric assays .
  • Crystallography : Co-crystallize derivatives with target enzymes to identify steric clashes or favorable interactions (e.g., hydrophobic pockets accommodating dimethylpropyl groups) .

Q. What experimental models are suitable for evaluating the antinociceptive or anti-inflammatory potential of this compound?

  • Methodological Answer :
  • In Vivo Models : Use the formalin-induced paw-licking test in mice (ED50_{50} calculation) or carrageenan-induced rat paw edema for anti-inflammatory activity .
  • In Vitro Assays : Measure inhibition of prostaglandin E2_2 (PGE2_2) or thromboxane B2_2 (TxB2_2) in platelet-rich plasma via ELISA .
  • Toxicity Screening : Assess hepatotoxicity in HepG2 cells (MTT assay) and cardiovascular safety in isolated aortic ring preparations .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intraperitoneal administration) and metabolite formation (LC-MS/MS).
  • Tissue Distribution : Use radiolabeled compounds (e.g., 14^{14}C) to quantify accumulation in target organs.
  • Proteomic Analysis : Identify off-target interactions via affinity chromatography and mass spectrometry .

Methodological Resources

  • Synthetic Protocols : Ref
  • Spectroscopic Data : Ref
  • Biological Assays : Ref
  • Computational Tools : Ref

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